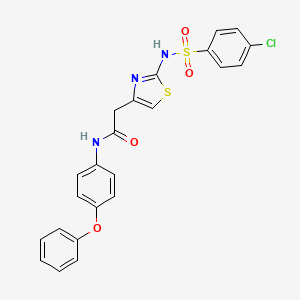

2-chloro-N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

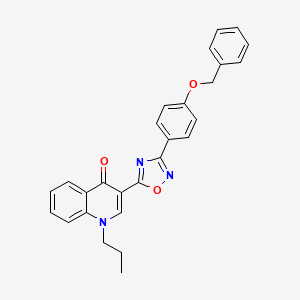

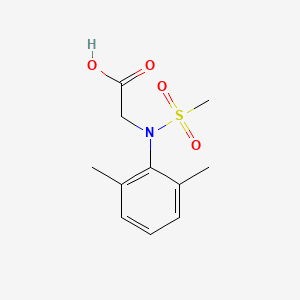

“2-chloro-N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide” is a versatile chemical compound with immense potential in scientific research. It is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of this compound involves a five-step substitution reaction . Oxadiazoles, which are part of the compound, can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of this compound was confirmed by MS, 1 H NMR, 13 C NMR and FT-IR spectroscopy methods . The structure was also studied by single crystal X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions of this compound involve annulation reaction, followed by desulfurization/intramolecular rearrangement .Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure has been analyzed, revealing significant findings about its molecular interactions. For instance, Sharma et al. (2016) explored the crystal structure of a similar compound, identifying stabilizing hydrogen bonds and π···π interactions between rings (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Anticancer Potential

Several studies have focused on the synthesis of benzamide derivatives with potential anticancer properties. For example, Ravinaik et al. (2021) synthesized and evaluated a series of benzamides, including similar compounds, for their effectiveness against various cancer cell lines, demonstrating promising results (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activity

The antimicrobial activity of benzamide derivatives has been a significant focus of research. Naganagowda and Petsom (2011) synthesized derivatives that showed potential antibacterial properties (Naganagowda & Petsom, 2011).

Nematocidal Activity

Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives, demonstrating notable nematocidal activities against specific nematodes, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Other Applications

- Chawla et al. (2010) synthesized 1,3,4-oxadiazole derivatives that showed significant antibacterial and moderate antifungal activities (Chawla, Arora, Parameswaran, Chan, Sharma, Michael, & Ravi, 2010).

- Tumosienė et al. (2019) evaluated the antioxidant activity of pyrrolidine-3-carboxylic acid derivatives, revealing potent antioxidant properties in some compounds (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

- Zhang et al. (2005) discovered a novel apoptosis inducer through high-throughput screening, highlighting the compound's potential in cancer therapy (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

properties

IUPAC Name |

2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-4-2-1-3-10(12)14(21)19-16-11(7-8-23-16)15-18-13(20-22-15)9-5-6-9/h1-4,7-9H,5-6H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHQIYKBGHBGGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)

![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)

![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/no-structure.png)

![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376848.png)

![2-chloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2376850.png)

![2-Cyclopropyl-4-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2376855.png)